Ethyl 2-formylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYZISJXVKSMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449182 | |
| Record name | Ethyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34046-43-0 | |
| Record name | Ethyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Ethyl 2 Formylbenzoate and Analogues
Esterification Approaches for the Synthesis of Alkyl 2-formylbenzoates
Esterification represents a fundamental approach for the synthesis of alkyl 2-formylbenzoates, with direct esterification of 2-formylbenzoic acid being a prominent method.
Direct Esterification of 2-Formylbenzoic Acid
The direct conversion of 2-formylbenzoic acid to its corresponding esters is a widely employed synthetic strategy.
The synthesis of ethyl 2-formylbenzoate (B1231588) is commonly achieved through the acid-catalyzed esterification of 2-formylbenzoic acid with ethanol (B145695). A typical procedure involves reacting 2-formylbenzoic acid with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours to drive the reaction to completion. researchgate.net The progress of the reaction is often monitored by thin-layer chromatography (TLC).
Another approach involves the use of a photo-mediated direct esterification method. This technique utilizes indium triflate and N-bromosuccinimide under visible-light irradiation to convert aldehydes to esters. When applied to 2-formylbenzoic acid, both the aldehyde and carboxylic acid functionalities are converted to methyl esters, requiring two equivalents of trimethyl orthoformate for a clean reaction. d-nb.info
The efficiency of the esterification of 2-formylbenzoic acid is influenced by various factors, including the choice of catalyst, reaction temperature, and time. For instance, microwave-assisted synthesis has been shown to be an efficient method for the preparation of related compounds, suggesting its potential applicability for ethyl 2-formylbenzoate synthesis. researchgate.netsemanticscholar.org In a study on the condensation of 2-formylbenzoic acid, reaction conditions were optimized by evaluating different temperatures and reaction times under microwave irradiation. researchgate.netsemanticscholar.org While this specific study focused on the synthesis of isoindolin-1-one-3-phosphonates, the principles of optimizing reaction parameters are transferable to the esterification process.
Kinetic analysis can also serve as a tool for the rational optimization of esterification processes. By understanding the reaction kinetics, it is possible to achieve high yields with equimolar ratios of reactants, potentially avoiding the need for a large excess of one reagent or the removal of water. nih.gov
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst System | Reaction Conditions | Substrate Scope | Yield | Reference |
| Concentrated H₂SO₄ | Reflux in ethanol for 6 hours | 2-Formylbenzoic acid | Not specified | researchgate.net |
| In(OTf)₃, NBS, visible light | Trimethyl orthoformate, DCE, 5 min | Aromatic aldehydes | 71-99% | d-nb.info |
| Zirconocene complex | Toluene, heat | Various carboxylic acids and alcohols | Good to moderate | nih.gov |
Catalyzed Esterification with Ethanol
Strategies from Phthalides and Related Precursors
Alkyl 2-formylbenzoates can be involved in the synthesis of 3-substituted phthalides. For instance, the transition metal-catalyzed addition of arylboronic acids to alkyl 2-formylbenzoates provides an efficient route to chiral 3-substituted phthalides. rsc.org Similarly, organozinc reagents can be used for the catalytic asymmetric 1,2-addition to methyl 2-formylbenzoates, followed by lactonization to produce chiral 3-substituted phthalides. nih.govsemanticscholar.org While these reactions use alkyl 2-formylbenzoates as starting materials to synthesize phthalides, the reverse reaction, the conversion of phthalides to alkyl 2-formylbenzoates, is also a conceivable synthetic strategy, though less commonly reported in the provided context.
Carbonylation Reactions of Aryl Halides to Benzoate (B1203000) Esters
Palladium-catalyzed carbonylation of aryl halides is a powerful method for the synthesis of benzoate esters. researchgate.net This reaction involves the introduction of a carbonyl group (CO) into an aryl halide in the presence of an alcohol and a palladium catalyst. While direct synthesis of this compound via this method is not explicitly detailed, the carbonylation of a suitably substituted aryl halide, such as an ortho-formyl-substituted aryl halide, could theoretically yield the desired product. The efficiency of these reactions can be high, though selectivity can be an issue with substrates containing multiple halogen substituents. orgsyn.org
Aryl formates can also serve as a source of carbon monoxide in palladium-catalyzed esterification of aryl halides, avoiding the need for external CO gas. kyoto-u.ac.jp This method has been shown to be effective for a range of aryl bromides. Furthermore, aryl tosylates and mesylates can be used as substrates in palladium-catalyzed carbonylation reactions to form esters under relatively mild conditions. organic-chemistry.org
Formylation of Benzoic Acid Derivatives
The introduction of a formyl group onto a benzoic acid derivative is another synthetic pathway. For example, ethyl 3-chloro-5-formylbenzoate can be synthesized by the formylation of chlorobenzoic acid derivatives using reagents like phosphorus oxychloride and formic acid. smolecule.com This suggests that a similar formylation reaction on ethyl benzoate could potentially yield this compound, although specific examples for the ortho-isomer were not found in the provided search results.
Mechanistic Investigations of Synthetic Routes
The synthesis of this compound from 2-formylbenzoic acid and ethanol is commonly achieved through Fischer-Speier esterification. chemistrysteps.combyjus.com This reaction is a classic example of nucleophilic acyl substitution and is catalyzed by a strong acid. The process is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is often used, or the water formed during the reaction is removed. chemistrysteps.comlibretexts.org
The crucial role of the acid catalyst, typically a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is to activate the carboxylic acid towards nucleophilic attack by the alcohol. organic-chemistry.orguomustansiriyah.edu.iq The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The catalyst protonates the carbonyl oxygen of the 2-formylbenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic ethanol. byjus.comuomustansiriyah.edu.iq This activation is essential as alcohols are generally not strong enough nucleophiles to attack a neutral carboxylic acid.
Nucleophilic Attack and Tetrahedral Intermediate Formation : The activated carbonyl carbon is then attacked by the lone pair of electrons from the oxygen atom of ethanol. byjus.com This results in the formation of a tetrahedral intermediate. organic-chemistry.orguomustansiriyah.edu.iq
Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). byjus.commasterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. byjus.com
Deprotonation : The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, this compound. byjus.commasterorganicchemistry.com
The hydrolysis of esters, the reverse of esterification, can be significantly influenced by the presence of neighboring functional groups. In the case of this compound and its analogues, the ortho-formyl group can act as an intramolecular catalyst, a phenomenon known as neighboring group participation (NGP). researchgate.netresearchgate.net This participation leads to a substantial acceleration of the hydrolysis rate compared to isomers where the formyl group is not in a position to assist, such as in ethyl 4-formylbenzoate (B8722198). researchgate.net
Studies have demonstrated that the alkaline hydrolysis of mthis compound is remarkably faster than that of its para-isomer, indicating a different, more efficient reaction pathway for the ortho-isomer. nstl.gov.cn The mechanism for this intramolecularly catalyzed hydrolysis is believed to proceed as follows:
Hydration of the Formyl Group : In an aqueous basic solution, the aldehyde (formyl) group can exist in equilibrium with its hydrate, forming a geminal diol.
Intramolecular Nucleophilic Attack : One of the hydroxyl groups of the hydrated aldehyde, now a proximate and potent nucleophile, attacks the carbonyl carbon of the adjacent ester group. nstl.gov.cn This intramolecular step is kinetically favored over the intermolecular attack by a hydroxide (B78521) ion from the solution because the reacting groups are held in close proximity. libretexts.org
Formation of a Cyclic Intermediate : This attack leads to the formation of a cyclic hemiacetal intermediate, specifically a substituted phthalide (B148349).
Ring Opening : The cyclic intermediate is then rapidly hydrolyzed to yield the final products, 2-formylbenzoic acid and ethanol.
This intramolecular pathway avoids the direct, and slower, bimolecular attack of a hydroxide ion on the ester carbonyl. The significant rate enhancements observed are considered excellent evidence for the operation of intramolecular catalysis. nstl.gov.cn For instance, research has shown that mthis compound hydrolyzes about 35 times faster than methyl benzoate, and the introduction of a second formyl group in methyl 2,6-diformylbenzoate further increases the hydrolysis rate. researchgate.netnstl.gov.cn This effect underscores the powerful role of the neighboring formyl group in facilitating the hydrolysis reaction.
Advanced Organic Transformations and Synthetic Applications of Ethyl 2 Formylbenzoate
Formation of Heterocyclic Scaffolds
The ortho-positioning of the formyl and ethyl carboxylate groups in ethyl 2-formylbenzoate (B1231588) is ideal for the construction of fused heterocyclic systems. The aldehyde provides a site for nucleophilic attack or condensation, while the ester group acts as an internal electrophile for subsequent cyclization, most commonly leading to the formation of five-membered lactone rings.
Phthalides, also known as 1(3H)-isobenzofuranones, are a prominent class of lactones that form the core structure of many natural products and biologically active compounds. Ethyl 2-formylbenzoate and its methyl analog are extensively used as precursors for the enantioselective synthesis of 3-substituted phthalides, where the substituent at the C3 position is introduced through various carbon-carbon bond-forming reactions at the aldehyde carbonyl.
The creation of chiral 3-substituted phthalides from achiral starting materials like this compound is a significant area of research. These methods aim to control the stereochemistry at the newly formed C3 chiral center, providing access to enantiomerically enriched or pure compounds that are valuable for pharmaceutical development.
Synthesis of Phthalides and Isobenzofuranones
Enantioselective Syntheses of 3-Substituted Phthalides
Catalytic Asymmetric Addition Reactions (e.g., organozinc, arylboronic acids)
Catalytic asymmetric addition of organometallic reagents to the aldehyde group of 2-formylbenzoate esters is a primary strategy for synthesizing chiral 3-aryl and 3-alkyl phthalides. This process typically involves a tandem 1,2-addition/lactonization sequence.
Organozinc reagents, generated in situ from precursors like diethylzinc (B1219324) and arylboronic acids, have been effectively used for the synthesis of 3-aryl phthalides from mthis compound. researchgate.net This one-pot method proceeds through a proposed coordinated zinc-carbonyl transition state, followed by arylation and subsequent intramolecular cyclization. researchgate.net The electronic and steric properties of the substituents on the arylboronic acid influence the reaction time and yield. researchgate.net A separate protocol utilizes diverse organozinc reagents with a chiral phosphoramide (B1221513) ligand–Zn(II) complex, derived from (1R,2R)-diphenylethylenediamine, to achieve good to excellent yields and moderate to good enantioselectivities (up to 89% ee) for a variety of 3-substituted phthalides. rsc.orgresearchgate.net
Ruthenium-catalyzed asymmetric addition of arylboronic acids represents another powerful method. researchgate.netscispace.com Using a [RuCl2(p-cymene)]2/Me-BIPAM catalyst system, the reaction of methyl 2-formylbenzoates with various arylboronic acids affords chiral 3-aryl-isobenzofuranones in high yields and with excellent enantioselectivities (87-97% ee). scispace.com This catalytic system demonstrates tolerance for a wide range of functional groups. researchgate.netscispace.com Similarly, nickel/N-Heterocyclic Carbene (NHC) catalysis has been shown to be effective for the arylation of mthis compound, leading to the corresponding phthalide (B148349) product in a single operation. chinesechemsoc.orgchinesechemsoc.org
Catalytic Asymmetric Addition to 2-Formylbenzoate Esters
| Reagent/Catalyst System | Substrate | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Arylboronic acid / Diethylzinc | Mthis compound | 3-Aryl Phthalide | Variable | Not Reported (Racemic) | researchgate.net |
| Organozinc / Chiral Phosphoramide-Zn(II) | Methyl 2-formylbenzoates | 3-Aryl/Alkyl Phthalide | up to 95% | up to 89% | rsc.orgresearchgate.net |
| Arylboronic acid / Ru/Me-BIPAM | Methyl 2-formylbenzoates | 3-Aryl Phthalide | High | 87-97% | researchgate.netscispace.com |
| Arylboronic ester / Ni/NHC | Mthis compound | 3-Aryl Phthalide | Good | Good | chinesechemsoc.orgchinesechemsoc.org |
Cascade Reactions for Phthalide Formation
Cascade reactions, or tandem reactions, offer an efficient approach to molecular complexity from simple starting materials in a single pot. This compound and its derivatives are excellent substrates for such transformations.
One notable example is the one-pot cascade aldol (B89426)/cyclization reaction between 2-formylbenzoic acid and β-keto acids, catalyzed by p-anisidine (B42471) in glycerol. beilstein-journals.org This process smoothly provides 3-substituted isobenzofuran-1(3H)-ones in moderate to excellent yields. beilstein-journals.org Although this example uses the carboxylic acid instead of the ethyl ester, the principle of an initial aldol-type reaction followed by cyclization is directly applicable.
A similar cascade involving an aldol condensation followed by cyclization has been developed using a chiral Ni(II) complex of a glycine (B1666218) Schiff base with methyl or this compound. bioorganica.com.ua This reaction proceeds under the influence of triethylamine (B128534) and leads to α-amino ester-substituted phthalides. rsc.orgbioorganica.com.ua The diastereoselectivity of this process was found to be temperature-dependent. bioorganica.com.ua The arylation of mthis compound with in-situ generated organozinc reagents also follows a cascade mechanism, involving addition and subsequent intramolecular cyclization to yield the final phthalide product. researchgate.net
Cascade Reactions for Phthalide Synthesis
| Starting Materials | Reaction Type | Key Features | Product | Reference |
|---|---|---|---|---|
| 2-Formylbenzoic acid, β-Keto acids | Aldol / Cyclization | Catalyzed by p-anisidine in glycerol; sustainable. | 3-Substituted Phthalides | beilstein-journals.org |
| Methyl/Ethyl 2-formylbenzoate, Glycine Schiff base Ni(II) complex | Aldol / Cyclization | Base-catalyzed; temperature-dependent diastereoselectivity. | α-Amino Ester Substituted Phthalides | rsc.orgbioorganica.com.ua |
| Mthis compound, Arylboronic acid, Diethylzinc | Arylation / Cyclization | One-pot synthesis via in-situ organozinc formation. | 3-Aryl Phthalides | researchgate.net |
Nucleophilic Fluoroalkylation/Cyclization for Fluorinated Phthalides
The introduction of fluorine-containing groups into organic molecules can significantly alter their biological properties. A direct route to 3-(perfluoroalkyl)phthalides involves the nucleophilic fluoroalkylation of a benzaldehyde (B42025) derivative followed by intramolecular cyclization.
While much of the initial work focused on 2-cyanobenzaldehyde, the methodology has been extended to 2-formylbenzoate esters for asymmetric synthesis. d-nb.infobeilstein-journals.orgbeilstein-journals.org In a key experiment, the reaction of this compound with trifluoromethyl(trimethyl)silane (the Ruppert-Prakash reagent) was investigated for the asymmetric synthesis of 3-(trifluoromethyl)phthalide. d-nb.infonih.gov Using a cinchona alkaloid-derived organocatalyst (9b) and tetramethylammonium (B1211777) fluoride (B91410) (TMAF) as an activator, the desired fluorinated phthalide was obtained, albeit with modest enantioselectivity (27% ee). d-nb.infobeilstein-journals.orgbeilstein-journals.orgnih.gov This reaction represents a nucleophilic trifluoromethylation of the aldehyde followed by a spontaneous or acid-promoted lactonization of the resulting intermediate. d-nb.infobeilstein-journals.org
Asymmetric Synthesis of 3-(Trifluoromethyl)phthalide
| Substrate | Reagents | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| This compound | CF₃-SiMe₃, Tetramethylammonium fluoride | Organocatalyst 9b (Cinchona alkaloid derivative) | Not explicitly stated for ethyl ester, but related reaction gave 51% | 27% | d-nb.infobeilstein-journals.orgnih.gov |
Electrochemical methods offer a unique approach for carbon-carbon bond formation under mild conditions. The electroreductive coupling of mthis compound with α,β-unsaturated carbonyl compounds has been shown to produce 3-substituted phthalides. nih.govbeilstein-archives.orgresearchgate.net
When mthis compound is electroreduced in the presence of acrylonitrile (B1666552) and chlorotrimethylsilane (B32843) (TMSCl), the reaction can yield two different products after acidic workup: 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides. nih.govresearchgate.net The product selectivity is highly dependent on the substituents present on the aromatic ring of the benzoate (B1203000) substrate. nih.gov
In contrast, when the coupling partner is changed to methyl vinyl ketone, the reaction exclusively yields 3-(3-oxobutyl)phthalides regardless of the substitution pattern on the starting 2-acylbenzoate. nih.govresearchgate.net This electrochemical process is initiated by the reduction of the 2-acylbenzoate, followed by coupling with the activated olefin. beilstein-archives.org
Electroreductive Coupling of Mthis compound
| Coupling Partner | Conditions | Primary Product(s) | Reference |
|---|---|---|---|
| Acrylonitrile | Electoreduction, TMSCl, then 1 M HCl | 3-(3-Cyanoethyl)phthalides or 2-Cyanonaphthalen-1-ols | nih.govresearchgate.net |
| Methyl vinyl ketone | Electoreduction, TMSCl, then 1 M HCl | 3-(3-Oxobutyl)phthalides | nih.govresearchgate.net |
Aldol Addition-Cyclization Reaction Cascades
The reaction of this compound with a chiral Ni(II) complex of a glycine Schiff base in the presence of triethylamine initiates an aldol addition-cyclization reaction cascade. bioorganica.com.ua This process is thermodynamically controlled, with the reversible aldol addition steps being significantly faster than the irreversible cyclization. bioorganica.com.ua An interesting observation is the temperature-dependent stereoselectivity of the reaction. At lower temperatures, the (2S,3R) diastereomer is favored, while elevated temperatures lead to a preference for the (2S,3S) diastereomer. bioorganica.com.ua The solvent has minimal impact on the diastereoselectivity but does affect the chemical yield, with methanol (B129727) being identified as the optimal choice. bioorganica.com.ua Increasing the stoichiometry of the aldehyde to five equivalents has been shown to improve the chemical yield to as high as 93%. bioorganica.com.ua
| Entry | Aldehyde | Solvent | Temperature | Diastereomeric Ratio (2S,3S) : (2S,3R) | Yield (%) |
| 1 | Mthis compound | CH2Cl2 | Room Temp | 28 : 72 | 45 |
| 2 | Mthis compound | THF | Room Temp | 31 : 69 | 52 |
| 3 | Mthis compound | Dioxane | Room Temp | 37 : 63 | 35 |
| 4 | Mthis compound | Methanol | Room Temp | 35 : 65 | 78 |
| 5 | This compound | Methanol | Room Temp | - | 93 |
Synthesis of Isoindolinones and Related Nitrogen Heterocycles
This compound and its parent acid are key precursors for synthesizing isoindolinones, a class of nitrogen heterocycles with significant biological activity. thieme-connect.comuni-giessen.delpu.in These transformations often involve multicomponent reactions and cascade processes, providing efficient routes to structurally diverse isoindolinones. nih.govthieme-connect.comrsc.org
The organocatalytic addition of thiols to an N-tosylimine derived from a 2-formylbenzoate ester represents a highly enantioselective method for preparing isoindolinone-3-N,S-acetals. nih.govacs.orgresearchgate.net This reaction proceeds through a dynamic kinetic asymmetric transformation catalyzed by a bifunctional chiral thiourea (B124793) organocatalyst. nih.gov The resulting enantioenriched isoindolinone N,S-acetals can be further functionalized. For instance, the newly formed carbon stereocenter can direct a subsequent diastereoselective sulfoxidation reaction. nih.gov
N-Tosylimines generated from 2-formylbenzoates are also valuable intermediates in the asymmetric synthesis of 3-aryl-substituted isoindolinones. nih.govacs.org These reactions utilize chiral rhodium(I) or copper(I) catalysts to facilitate the arylation process. nih.govacs.org However, the removal of the tosyl protecting group has proven to be challenging, often leading to unsatisfactory results. nih.govacs.org An alternative approach involves a three-component reaction between methyl-2-formylbenzoate derivatives, aryl amines, and alkynes, which proceeds via an A3-coupling followed by intramolecular lactamization to yield isoindolinones with high enantiomeric excess. acs.org
Transformations of 2-formylbenzoic acid provide direct access to a variety of heterocyclic compounds, including phthalides and isoindolinones. thieme-connect.comuni-giessen.de For example, the condensation of 2-formylbenzoic acid with primary amines and dialkyl phosphites in a three-component reaction yields isoindolin-1-one-3-phosphonates. mdpi.com This process, analogous to the Kabachnik–Fields reaction, benefits from a special ring closure step due to the presence of the carboxylic acid group. mdpi.com Microwave-assisted synthesis has been shown to be effective for this transformation. mdpi.com Similarly, three-component reactions of 2-formylbenzoic acid, amines, and 1,3-dicarbonyl compounds can be used to synthesize various substituted isoindolinones. nih.gov
While direct routes to α-methoxyisoindolones from this compound are not explicitly detailed in the provided context, the synthesis of various 3-alkoxyphthalides and 2-alkyl-3-hydroxy-1-isoindolinones from 2-formylbenzoic acid has been reported. thieme-connect.comuni-giessen.de These 3-hydroxyisoindolinones exist in equilibrium with their open-chain aldehyde tautomer, which could potentially be trapped with an alcohol, such as methanol, in the presence of an acid catalyst to form the corresponding α-methoxyisoindolone.
Transformations from 2-Formylbenzoic Acid Derivatives
Reactions Leading to Xanthine (B1682287) Derivatives
This compound and its methyl ester analog are utilized in the synthesis of xanthine derivatives. One method involves the coupling of a diaminouracil with methyl-2-formylbenzoate using bromo dimethylsulfonium bromide (BDMS) to produce a xanthine benzoate. researchgate.netbiointerfaceresearch.com Subsequent methylation of the xanthine ring and saponification of the ester group yields the corresponding methylxanthine benzoic acid. researchgate.netbiointerfaceresearch.comlookchem.com In another application, methyl 4-formylbenzoate (B8722198) reacts with malonic acid in the presence of piperidine (B6355638) and pyridine (B92270) to form (E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid, a precursor for the synthesis of 8-styrylxanthine derivatives. patsnap.com
Formation of Dihydropyrans from Formylbenzoate Precursors
The synthesis of dihydropyran rings, a common motif in natural products, can be achieved using formylbenzoate derivatives. While the direct use of this compound is not prominently documented for this specific transformation, its isomer, ethyl 4-formylbenzoate, has been successfully employed. For instance, derivatives of 4-formylbenzoate can act as aldehyde precursors in reactions designed to construct 2-amino-3-cyano-1,4-dihydropyrans. arkat-usa.org Similarly, research into the synthesis of bis(fused dihydropyrans) has utilized intermediates derived from 4-formylbenzoate. researchgate.net These reactions typically involve the condensation of the formylbenzoate with active methylene (B1212753) compounds and other components to build the dihydropyran ring system. arkat-usa.orgresearchgate.net General strategies for dihydropyranone synthesis often involve N-Heterocyclic Carbene (NHC) catalysis or other annulation reactions, which could potentially be adapted for ortho-formylbenzoate substrates in future research. nih.govorganic-chemistry.org
Application in Benzoxazole (B165842) Synthesis
Benzoxazoles are a class of heterocyclic compounds with a wide array of pharmacological activities. globalresearchonline.netcore.ac.uk The most common synthetic routes to 2-substituted benzoxazoles involve the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives, often under acidic or thermal conditions. mdpi.comnih.gov In this context, this compound is a suitable aldehyde component. The reaction mechanism proceeds via the formation of a Schiff base intermediate between the 2-aminophenol (B121084) and the aldehyde group of this compound, followed by an intramolecular cyclization and dehydration to yield the benzoxazole ring. nih.gov This application showcases the utility of the aldehyde functionality of this compound in synthesizing important heterocyclic scaffolds.
Multi-component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from all components, are a cornerstone of modern synthetic efficiency. beilstein-journals.orgresearchgate.net this compound and its corresponding acid are exceptionally useful building blocks in MCRs, particularly in Ugi-type reactions, leading to the rapid assembly of complex, drug-like molecules. nih.govd-nb.info
Ugi-Type Reactions Utilizing 2-Formylbenzoate
The Ugi reaction is a powerful MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. When 2-formylbenzoic acid or its esters are used, the bifunctional nature of the molecule allows for a post-condensation cyclization, leading to highly functionalized lactams, particularly isoindolinones. d-nb.info
Several research groups have leveraged this strategy. For example, the Ugi three-component reaction of 2-formylbenzoic acid, various amines, and isocyanides produces 3-aminoisoindolinone derivatives. d-nb.info This process has been developed into enantioselective variants using chiral catalysts. d-nb.info Furthermore, Ugi-type MCRs with mthis compound have been used to generate diverse heterocyclic scaffolds. researchgate.net One notable application is the synthesis of fused benzimidazole–isoquinolinones, which involves an Ugi four-component reaction followed by deprotection and cyclization. rsc.org Another variation, the Ugi 5-center-4-component reaction (U-5C-4CR) using an α-amino acid, an oxo component like mthis compound, an amine, and an isocyanide, yields complex isoindolone scaffolds. mdpi.com
Table 1: Examples of Ugi-Type Reactions with 2-Formylbenzoate Derivatives
| Reactants (in addition to Formylbenzoate) | Product Scaffold | Key Features | Reference(s) |
|---|---|---|---|
| Amine, Isocyanide | Isoindolinone | Ugi 3-component reaction; post-reaction lactamization. | d-nb.info |
| Diamine, Isocyanide | Tetrahydrodiisoindoloquinoxalinecarboxamide | Ugi reaction using two equivalents of 2-formylbenzoic acid. | researchgate.netd-nb.info |
| Amine, Carboxylic Acid, N-Boc-2-aminophenylisonitrile | Fused Benzimidazole-isoquinolinone | Ugi 4-component reaction followed by deprotection and cyclization. | rsc.org |
| α-Amino Acid, Amine, Isocyanide | Isoindolone | Ugi 5-Center-4-Component Reaction (U-5C-4CR). | mdpi.comnih.gov |
Role as a Bioactive Precursor in Organic Synthesis
This compound is not merely a synthetic intermediate but a key precursor for molecules with significant biological and pharmaceutical relevance. researchgate.netresearchgate.net Its structure is embedded within a multitude of compounds demonstrating a wide spectrum of pharmacological activities.
Precursor for Pharmaceutically Relevant Compounds
The isoindolinone core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry. acs.org Asymmetric synthesis methodologies have been developed to produce chiral 3-substituted isoindolinones from methyl 2-formylbenzoates. acs.org These structures are central to various therapeutic agents, including the potent dopamine (B1211576) D4 inhibitor (R)-PD172938 and the anxiolytic compound pazinaclone. acs.org
Moreover, MCR strategies using 2-formylbenzoate derivatives have yielded compounds with significant therapeutic potential. Fused benzimidazole–isoquinolinones (BIDs) prepared via Ugi reactions have demonstrated anti-cancer activity against human colorectal cancer cell lines. rsc.org In another example, imidazopyridine-fused isoquinolinones, which can be synthesized using mthis compound in a Groebke–Blackburn–Bienaymé (GBB) reaction followed by intramolecular amidation, have been investigated as HIV inhibitors. beilstein-journals.orgbeilstein-journals.org The versatility of this compound makes it a valuable starting material for producing compounds targeting a range of diseases. researchgate.netresearchgate.net
Table 2: Pharmaceutically Relevant Scaffolds Derived from 2-Formylbenzoate
| Target Scaffold | Synthetic Approach | Reported Biological Activity / Relevance | Reference(s) |
|---|---|---|---|
| Chiral 3-substituted Isoindolinones | Asymmetric alkylation of N-tert-butylsulfinyl-isoindolinones | Core of agents like dopamine D4 inhibitors and anxiolytics. | acs.org |
| Fused Benzimidazole-isoquinolinones (BIDs) | Ugi four-component reaction | Anti-cancer activity against colorectal cancer cell lines. | rsc.org |
| Imidazopyridine-fused Isoquinolinones | Groebke–Blackburn–Bienaymé (GBB) MCR | Investigated as potential HIV inhibitors. | beilstein-journals.orgbeilstein-journals.org |
| Phthalides | Asymmetric arylation-lactonization | Core structure in many bioactive natural products and drugs. | rsc.orgd-nb.infobeilstein-journals.org |
Scaffold for Novel Bioactive Molecule Discovery
Beyond synthesizing known pharmacophores, this compound is an excellent foundational scaffold for the discovery of new bioactive molecules. researchgate.netresearchgate.net A molecular scaffold is a core structure upon which a variety of substituents can be placed, systematically creating a library of related compounds for biological screening. mdpi.com The efficiency of MCRs, especially the Ugi reaction, makes 2-formylbenzoate an ideal substrate for this purpose. By varying the amine, isocyanide, and other components in Ugi-type reactions, chemists can rapidly generate large and diverse libraries of complex molecules. researchgate.netmdpi.com This approach provides access to novel chemical space and increases the probability of identifying new hits and leads in drug discovery programs. The use of mthis compound in MCRs has been shown to provide access to multiple series of complex and potentially biologically active scaffolds, underscoring its importance in the quest for novel therapeutics. researchgate.net
Advanced Research Perspectives
Theoretical and Computational Studies
Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions involving ethyl 2-formylbenzoate (B1231588). These methods allow for the in-depth analysis of reaction mechanisms, prediction of product outcomes, and elucidation of the electronic properties that govern the molecule's reactivity.
Molecular Electron Density Theory (MEDT) has emerged as a significant framework for analyzing the mechanisms of organic reactions, moving beyond traditional orbital-based explanations to focus on the changes in electron density.
MEDT has been instrumental in characterizing the reactivity of ethyl 2-formylbenzoate (referred to as methyl 2-formyl-benzoate or MFB in a key study) in [3+2] cycloaddition (32CA) reactions. A study utilizing MEDT at the ωB97X-D/6-311G(d) computational level investigated the reaction of an azomethine ylide (AY) with MFB. researchgate.net The analysis of Conceptual Density Functional Theory (CDFT) reactivity indices classified the AY as a supernucleophile and MFB as a strong electrophile. researchgate.net
This high electrophilicity of MFB contributes to a highly favorable reaction, exhibiting a low activation Gibbs free energy of 6.9 kcal mol⁻¹. The reaction is also characterized as irreversible and completely endo stereoselective and chemoselective, specifically targeting the carbonyl group. researchgate.net The analysis of Parr functions, which are used to predict the most reactive sites of a molecule, successfully forecasted this selectivity. researchgate.net
The Bonding Evolution Theory (BET) study of this reaction revealed a pmr-type (pseudo(mono)radical) mechanism. researchgate.net This mechanism is prompted by the presence of the carbonyl group in MFB and differs from the pdr-type (pseudodiradical) mechanism observed in reactions with less electrophilic species like styrene. researchgate.netluisrdomingo.com This highlights how the electronic nature of the reactant, in this case this compound, can fundamentally alter the reaction mechanism. researchgate.net MEDT studies have classified 32CA reactions into different types, including pseudodiradical (pr-type) and pseudo(mono)radical (pmr-type), based on their activation energies and the global electron density transfer at the transition state. luisrdomingo.comluisrdomingo.com
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. It has been particularly valuable in studying reactions involving derivatives of 2-formylbenzoate.
DFT calculations have been successfully employed to predict and rationalize the product selectivity in the electroreductive coupling of 2-acylbenzoates, such as mthis compound, with α,β-unsaturated carbonyl compounds. nih.govbeilstein-archives.orgresearchgate.net In these reactions, the formation of either 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides is observed, with the outcome depending on the substituents on the aromatic ring. nih.govbeilstein-archives.org
Computational studies, specifically using the B3LYP/6-311+G(2d,p)/ICFPCM(THF) level of theory, have shown that the product selectivity is determined by the free energy difference (ΔG) in the cyclization step of an intermediate enolate anion. nih.govbeilstein-journals.org By calculating the activation free energies (ΔG‡) and the free energy differences (ΔG) for the competing cyclization pathways, researchers can predict which product will be favored. The calculated product ratios, based on the Maxwell-Boltzmann distribution, have shown good agreement with experimental results. nih.govresearchgate.net
Table 1: DFT Calculated Activation and Reaction Free Energies for Competing Cyclization Pathways
| Entry | Reactant Intermediate | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | Calculated Product Ratio (4:3) | Experimental Product Ratio (4:3) |
| 1 | Dd | 7.82 | 0.33 | 36:64 | 42:58 |
| 2 | De | 9.16 | 1.37 | 91:9 | >99:1 |
| 3 | Df | 9.13 | 2.55 | 99:1 | >99:1 |
| Data sourced from a study on 2-acylbenzoates, calculated at the B3LYP/6-311+G(2d,p)/ICFPCM(THF) level of theory at 25 °C. researchgate.net The table demonstrates the correlation between calculated free energy differences and experimentally observed product ratios. |
The key to understanding product selectivity lies in the detailed modeling of the reaction's intermediate steps. DFT calculations allow for the visualization and energetic evaluation of transition states and intermediates along the reaction coordinate. nih.govresearchgate.net In the electroreductive coupling of mthis compound with acrylonitrile (B1666552), the reaction proceeds through an intermediate enolate anion (D). nih.gov This intermediate can undergo two different cyclization pathways: an attack on the ester carbonyl group (path c) or an attack on the benzene (B151609) ring (path d). researchgate.net
The cyclization of intermediate D to form intermediate E is the crucial step determining the final product. researchgate.net DFT models have been used to calculate the energy barriers for these competing cyclization steps, confirming that the relative stability of the transition states directly influences the product distribution. nih.govresearchgate.net This detailed mechanistic insight is vital for optimizing reaction conditions to favor a desired product.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nepjol.info This information is critical for predicting how a molecule will interact with other reagents and for understanding its reaction sites. nepjol.inforesearchgate.net While specific DFT studies focusing solely on the electronic structure of this compound are not detailed in the provided context, the principles are widely applied to similar aromatic carbonyl compounds to understand their behavior in various chemical environments. mdpi.comresearchgate.netthieme-connect.com For instance, studies on related azaborine compounds synthesized from this compound have utilized these methods to understand their fluorescent properties. thieme-connect.com
Density Functional Theory (DFT) Calculations
Modeling of Intermediate Cyclization Steps
Green Chemistry Principles and Sustainable Synthesis
The pursuit of sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of this compound and related aromatic aldehydes. These approaches aim to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.
The development of environmentally friendly synthetic routes to this compound focuses on replacing hazardous reagents and minimizing waste streams. One sustainable method involves the quantitative oxidation of benzylic alcohols using gaseous nitrogen dioxide. nih.gov This process is notable for converting the reaction gas mixtures into nitric acid, effectively creating a waste-free oxidation. nih.gov The reaction benefits from the solubility of nitrogen dioxide in the neat benzylic alcohol, and the acid produced helps to prevent further oxidation of the resulting aldehyde. nih.gov
Another green approach is the catalytic fractionation of biomass followed by ozonolysis. rsc.org This method aims to produce aromatic aldehydes from renewable feedstocks like lignocellulosic biomass. rsc.org While the yield of aromatic aldehydes from this process may be lower than traditional methods, it offers the advantages of preserving hemicellulose and operating under base-free conditions with more selective product formation. rsc.org
Furthermore, research into the synthesis of related heterocyclic compounds, such as 2,4,5-trisubstituted-2-imidazolines, highlights the use of non-toxic ammonium (B1175870) salts in green solvents. rsc.orgresearchgate.net These one-pot syntheses are being developed to be more environmentally benign by avoiding harsh conditions and toxic solvents typically associated with conventional methods. rsc.orgresearchgate.net
Catalytic methods are at the forefront of green synthesis, offering high efficiency and selectivity while minimizing waste. numberanalytics.com For the synthesis of aromatic aldehydes like this compound, a variety of catalytic systems have been explored.
Palladium-based catalysts are widely used in cross-coupling reactions and reductive carbonylation of aryl halides to produce aromatic aldehydes. numberanalytics.comresearchgate.net These methods can tolerate a wide range of functional groups and often result in good to excellent yields. researchgate.net Rhodium and iridium complexes are effective for hydroformylation reactions, which convert alkenes to aldehydes. numberanalytics.com For oxidation reactions, which are a common route to aldehydes from alcohols, manganese and cobalt oxides are employed. numberanalytics.com
A notable example is the selective oxidation of benzylic alcohols catalyzed by ion-supported 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). afinitica.com This method is mild and compatible with various functional groups, such as the ester linkage in ethyl 4-(hydroxymethyl)benzoate, which remains intact during the reaction. afinitica.com Ruthenium catalysts, particularly in combination with chiral ligands like Me-BIPAM, have been used for the enantioselective addition of arylboronic acids to methyl 2-formylbenzoates, leading to chiral 3-aryl-isobenzofuranones. scispace.comresearchgate.net
The table below summarizes various catalytic reagents and their applications in the synthesis of aromatic aldehydes.
| Catalyst Type | Reaction Type | Application Examples | Advantages |
| Palladium-based | Cross-coupling, Carbonylation | Synthesis of aromatic aldehydes from aryl halides. numberanalytics.comresearchgate.net | High efficiency, good yields, functional group tolerance. numberanalytics.comresearchgate.net |
| Rhodium/Iridium complexes | Hydroformylation | Conversion of alkenes to aldehydes. numberanalytics.com | High regioselectivity. numberanalytics.com |
| Manganese/Cobalt oxides | Oxidation | Oxidation of alcohols to aldehydes. numberanalytics.com | Effective for oxidation reactions. numberanalytics.com |
| Ion-supported TEMPO | Selective Oxidation | Oxidation of benzylic alcohols to aldehydes. afinitica.com | Mild conditions, high selectivity, functional group compatibility. afinitica.com |
| Ruthenium/Me-BIPAM | Asymmetric Arylation | Enantioselective synthesis of 3-aryl-isobenzofuranones from methyl 2-formylbenzoates. scispace.comresearchgate.net | High enantioselectivity. scispace.comresearchgate.net |
| Zeolites | Friedel-Crafts Acylation | Acylation of aromatic rings. numberanalytics.com | Shape selectivity, reusability. numberanalytics.com |
The use of alternative, greener solvents is a key aspect of sustainable chemistry. Ionic liquids (ILs) have emerged as promising substitutes for volatile organic compounds (VOCs) due to their unique properties, including negligible vapor pressure, non-flammability, and high thermal stability. nih.gov
In the context of reactions relevant to the synthesis of this compound, such as esterification and oxidation, ionic liquids can function as both the solvent and the catalyst. nih.govresearchgate.nettandfonline.com For instance, basic ionic liquids like 1-butyl-3-methylimidazolium acetate (B1210297) ([bmim]OAc) have shown high activity in the internal redox esterification of α,β-unsaturated aldehydes and alcohols. researchgate.nettandfonline.com The catalytic activity can be tuned by altering the anion of the ionic liquid. tandfonline.com
Brønsted acidic ionic liquids have also been investigated as catalysts for esterification and transesterification reactions, with those containing the [HSO₄]⁻ anion showing high yields. rsc.org The catalytic ability of these ILs often correlates with their acidity. rsc.org Furthermore, some ionic liquids can promote the one-pot oxidative transformation of alcohols into esters using molecular oxygen as the oxidant under metal-free conditions. nih.gov
Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. ajchem-a.comajrconline.org This technology is considered environmentally friendly as it reduces energy consumption and often allows for solvent-free reactions. ajchem-a.comacs.org
While specific microwave-assisted synthesis of this compound is documented, the technique has been successfully applied to a wide range of related reactions. researchgate.net For example, the synthesis of benzaldehyde (B42025) derivatives has been achieved with yields of 70–92% under microwave irradiation. ajchem-a.com The synthesis of dibenzylidenecyclohexanone derivatives, which involves the reaction of benzaldehyde derivatives, was accomplished in just 2 minutes under microwave irradiation, demonstrating the dramatic reduction in reaction time. ugm.ac.idsemanticscholar.orgresearchgate.net
The esterification of benzoic acid with n-propanol in the presence of sulfuric acid is completed in 6 minutes in a microwave oven, compared to much longer times with conventional heating. ajchem-a.com This rapid and efficient heating makes MAOS an attractive method for developing sustainable synthetic protocols for compounds like this compound. ajchem-a.commdpi.com
Utilization of Alternative Solvents (e.g., Ionic Liquids)
Advanced Spectroscopic and Analytical Techniques for Characterization
The unambiguous identification and characterization of this compound rely on modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure.
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively. For this compound, the NMR spectra exhibit characteristic signals that confirm its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the aldehyde proton, and the protons of the ethyl ester group. The aromatic protons typically appear as a complex multiplet in the downfield region. The aldehyde proton is highly deshielded and appears as a singlet further downfield. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their characteristic coupling pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde groups are found at the most downfield chemical shifts. The aromatic carbons show a series of signals in the aromatic region, and the carbons of the ethyl group appear in the upfield region.
The following table summarizes representative NMR data for an isomer, ethyl 4-formylbenzoate (B8722198), which provides a comparative basis for the expected shifts in this compound.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Reference |
| Ethyl 4-formylbenzoate | 10.11 (s, 1H), 8.21 (d, J = 8.3 Hz, 2H), 7.96 (d, J = 8.4 Hz, 2H), 4.42 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H) | 191.8, 165.6, 139.1, 135.5, 130.2, 129.5, 61.6, 14.3 | rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a critical tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
Key vibrational modes for this compound include the stretching of the carbonyl (C=O) groups of both the ester and the aldehyde, and the C-O stretching of the ester group. Aromatic C-H and C=C stretching and bending vibrations are also prominent.
A study on related formylbenzoate derivatives confirmed the presence of the aldehyde group through characteristic IR bands. arkat-usa.org
Table 1: Expected FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C=O Stretch (Aldehyde) | ~1700 | Aldehyde |
| C=O Stretch (Ester) | ~1720 | Ester |
| C-O Stretch | 1200-1300 | Ester |
| Aromatic C=C Stretch | 1450-1600 | Benzene Ring |
| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |
Mass Spectrometry (MS, ESI-MS, LC-MS, MALDI-TOF)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns. The monoisotopic mass of this compound is 178.062994 g/mol .
Various ionization techniques can be employed for the analysis of this compound. Electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS), is a soft ionization method suitable for polar molecules like this compound. bioorganica.com.ua In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with other ions present in the solvent.
Electron ionization (EI) is a harder ionization technique that leads to more extensive fragmentation. While this can make identification of the molecular ion peak challenging for some compounds, it provides a detailed fragmentation pattern that can be used for structural elucidation. aip.org For a related isomer, ethyl 4-formylbenzoate, GC-MS analysis showed a top peak at m/z 133, a second highest at m/z 105, and a third at m/z 149, which can provide clues to the fragmentation of the ethyl benzoate (B1203000) core. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₃ | cymitquimica.com |
| Molecular Weight | 178.19 g/mol | acmec.com.cn |
Research studies have utilized LC-MS with ESI to monitor reactions involving this compound, confirming its consumption and the formation of products. bioorganica.com.ua Data from such analyses are typically processed using software to determine molecular formula assignments from the observed mass-to-charge ratios. scholaris.ca
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in this compound. This data is crucial for confirming the empirical and molecular formula of a synthesized compound. The theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₀O₃.
Calculated Elemental Composition:
Carbon (C): (12.01 * 10 / 178.19) * 100% = 67.40%
Hydrogen (H): (1.008 * 10 / 178.19) * 100% = 5.66%
Oxygen (O): (16.00 * 3 / 178.19) * 100% = 26.94%
Experimental results from elemental analysis of a pure sample of this compound would be expected to align closely with these calculated values. This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of the compound. For instance, in the synthesis of new derivatives from formylbenzoates, elemental analysis is a standard procedure to confirm the structure of the final products. arkat-usa.org
Table 3: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 67.40% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.66% |
| Oxygen | O | 15.999 | 3 | 47.997 | 26.94% |
| Total | | | | 178.187 | 100.00% |
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-formylbenzoate, and how can purity be ensured?
this compound is typically synthesized via esterification of 2-formylbenzoic acid with ethanol under acidic catalysis. For example, in the preparation of analogous esters, flash chromatography (e.g., using petroleum ether/ethyl acetate mixtures) is employed for purification, yielding high-purity products . Key characterization steps include IR spectroscopy to confirm carbonyl (C=O) and formyl (CHO) groups (e.g., peaks at ~1725 cm⁻¹ and ~2780 cm⁻¹) and NMR for structural verification .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Researchers should prioritize:
- IR Spectroscopy : Identifies functional groups like ester carbonyls (1725–1788 cm⁻¹) and formyl groups (~2700–2850 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve substituent positions on the aromatic ring and ester linkage.
- Chromatography : TLC or HPLC monitors reaction progress, while flash chromatography isolates pure compounds .
Q. How is this compound utilized in nucleophilic fluoroalkylation reactions?
The compound serves as a precursor in catalytic asymmetric trifluoromethylation/lactonization reactions. For instance, it reacts with trifluoromethylating agents under organocatalysis (e.g., tetramethylammonium fluoride) to form fluorinated phthalides. Reaction conditions (catalyst loading, solvent polarity) must be optimized to enhance enantioselectivity .
Advanced Research Questions
Q. How can researchers address low enantioselectivity in asymmetric transformations involving this compound?
Enantioselectivity challenges arise from competing reaction pathways. Solutions include:
Q. What strategies resolve contradictions in spectral data during derivative synthesis?
Discrepancies in IR or NMR data (e.g., unexpected peaks) may stem from impurities or side reactions. Researchers should:
Q. How does the formyl group in this compound influence its reactivity in multicomponent reactions?
The formyl group acts as an electrophilic site, enabling:
- Mannich Reactions : Forms β-amino alcohol derivatives via one-pot intramolecular cyclization .
- Nucleophilic Additions : Reacts with organometallic reagents (e.g., Grignard) to generate secondary alcohols.
- Lactonization : Facilitates cyclization under basic conditions to yield isochromanones, critical in natural product synthesis .
Methodological Considerations
Q. What are the best practices for handling air- or moisture-sensitive reactions with this compound?
Q. How can computational tools aid in predicting reaction outcomes for this compound derivatives?
Quantum chemistry calculations (e.g., DFT) model transition states to predict regioselectivity in electrophilic substitutions. Tools like PubChem’s computed properties (e.g., InChIKey, molecular descriptors) guide hypothesis-driven experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
